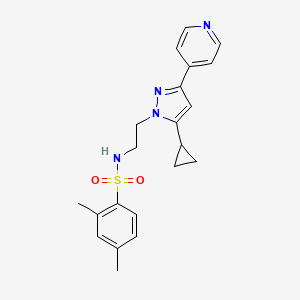
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C19H24N6O2S and it has a molecular weight of 400.5 g/mol. Its structure features a sulfonamide group, which is known for various biological activities, including antibacterial and antitumor effects.
Structural Representation
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O2S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1797225-71-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole and sulfonamide have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Pyrazole Derivatives
A study evaluated the cytotoxic effects of pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values) ranging from 0.05 to 0.1 mM against breast and lung cancer cell lines, suggesting that modifications in the pyrazole ring can enhance biological activity .
Antimicrobial Activity
Sulfonamide compounds are traditionally recognized for their antimicrobial properties. The compound may exhibit similar effects due to its sulfonamide moiety.
Antileishmanial Activity
In vitro studies have demonstrated that sulfonamide derivatives can effectively inhibit the growth of Leishmania species, which cause leishmaniasis. For example, certain compounds showed IC50 values as low as 0.059 mM against Leishmania infantum, indicating strong antileishmanial activity .
Antitubercular Activity
Recent research has explored the potential of pyrazole-containing compounds as antitubercular agents. Compounds with structural similarities to this compound have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cellular Penetration : The lipophilic nature of the compound allows for effective penetration into cellular membranes.
- Targeting Cancer Pathways : Pyrazole derivatives may interfere with signaling pathways involved in cell proliferation and survival.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (mM) |
|---|---|---|
| Antileishmanial | Leishmania infantum | 0.059 |
| Anticancer | Breast Cancer (MCF7) | 0.05 |
| Antitubercular | Mycobacterium tuberculosis | 1.35 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Derivative | Activity Type | Observed IC50 (mM) |
|---|---|---|
| N-(2-(5-cyclopropyl-3-pyridin-4-yl)-1H-pyrazol-1-yl)ethyl-sulfonamide | Antileishmanial | 0.059 |
| N-(4-methylaminoantipyrine) | Anticancer | 0.05 |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Antitubercular | 1.35 |
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-3-6-21(16(2)13-15)28(26,27)23-11-12-25-20(18-4-5-18)14-19(24-25)17-7-9-22-10-8-17/h3,6-10,13-14,18,23H,4-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUPOWJZABFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














